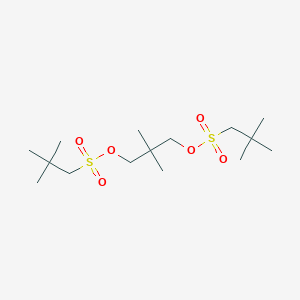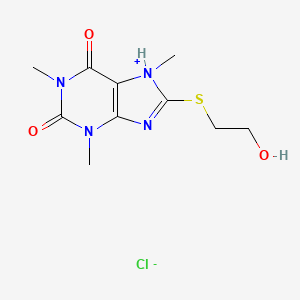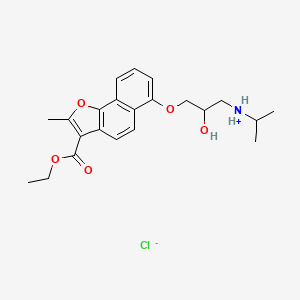
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is an organic compound characterized by its unique structure, which includes two 2,2-dimethylpropane-1-sulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 2,2-dimethylpropane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate groups can be hydrolyzed to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2,2-dimethylpropane-1,3-diol and the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) depends on its chemical reactivity. The sulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound can modify biomolecules through covalent attachment, altering their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate): This compound has similar structural features but different functional groups, leading to distinct reactivity and applications.
1,3-Diamino-2,2-dimethylpropane: This compound contains amino groups instead of sulfonate groups, resulting in different chemical behavior and uses.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is unique due to its dual sulfonate groups, which provide specific reactivity and versatility in chemical synthesis and modification of biomolecules. Its ability to undergo substitution and hydrolysis reactions makes it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6974-33-0 |
|---|---|
Molekularformel |
C15H32O6S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[3-(2,2-dimethylpropylsulfonyloxy)-2,2-dimethylpropyl] 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C15H32O6S2/c1-13(2,3)11-22(16,17)20-9-15(7,8)10-21-23(18,19)12-14(4,5)6/h9-12H2,1-8H3 |
InChI-Schlüssel |
DHTBMAWUGGKUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CS(=O)(=O)OCC(C)(C)COS(=O)(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)



![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)

![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
